molecular formula C10H15N3O B12227758 N-cyclopentyl-6-methoxypyrimidin-4-amine

N-cyclopentyl-6-methoxypyrimidin-4-amine

Cat. No.: B12227758
M. Wt: 193.25 g/mol
InChI Key: XFCUFIGFGOZXGU-UHFFFAOYSA-N
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Description

N-Cyclopentyl-6-methoxypyrimidin-4-amine is a pyrimidine derivative characterized by a cyclopentyl group attached to the pyrimidin-4-amine nitrogen and a methoxy substituent at the 6-position of the pyrimidine ring. Pyrimidine derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and immunomodulatory properties .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-cyclopentyl-6-methoxypyrimidin-4-amine

InChI

InChI=1S/C10H15N3O/c1-14-10-6-9(11-7-12-10)13-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,11,12,13)

InChI Key

XFCUFIGFGOZXGU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-6-methoxypyrimidin-4-amine typically involves the condensation of a pyrimidine derivative with a cyclopentylamine. One common method includes the reaction of 4-chloro-6-methoxypyrimidine with cyclopentylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-6-methoxypyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halogen atoms.

Major Products Formed:

    Oxidation: Formation of N-cyclopentyl-6-hydroxypyrimidin-4-amine or N-cyclopentyl-6-formylpyrimidin-4-amine.

    Reduction: Formation of N-cyclopentyl-6-methoxydihydropyrimidin-4-amine.

    Substitution: Formation of N-cyclopentyl-6-methoxypyrimidin-4-yl halides.

Scientific Research Applications

N-cyclopentyl-6-methoxypyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl vs. Methoxyphenyl : Chlorophenyl-substituted analogs (e.g., compound 46 in ) exhibit higher cytotoxicity due to electron-withdrawing effects enhancing target binding, whereas methoxyphenyl derivatives (e.g., compound 43·HCl) show improved solubility but reduced potency .
  • Cycloalkyl vs. Aryl Substituents : Cycloalkyl groups (cyclopentyl, cyclopropyl) improve metabolic stability compared to aryl groups, as seen in cyclopropane-containing analogs (–19), but may reduce binding affinity due to steric hindrance .

Structural and Crystallographic Comparisons

Table 2: Dihedral Angles and Hydrogen-Bonding Patterns

Compound Name Dihedral Angles (°) Hydrogen Bonds (Å) Crystal Packing Features Reference
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-... 12.8 (pyrimidine-Ph), 86.1 (aminomethyl-Ph) N–H⋯N (2.89 Å) Intramolecular H-bonds stabilize conformation; weak C–H⋯π interactions
5-[(4-Ethoxyphenyl)aminomethyl]-N-(2-fluorophenyl)-... 15.4, 28.4, 77.5 (molecule A) N–H⋯N (2.84 Å) Dimer formation via R22(14) motifs; π-π stacking (3.69 Å centroid distance)
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl} 12.0–12.8 (pyrimidine-Ph) C–H⋯O (2.50 Å) Planar pyrimidine core; methoxy participates in H-bonding

Key Observations :

  • Methoxy vs. Ethoxy Substituents : Methoxy groups participate in stronger C–H⋯O hydrogen bonds (e.g., 2.50 Å in ) compared to ethoxy groups, which exhibit longer bond distances due to increased steric bulk .
  • Fluorophenyl Effects : Fluorine atoms in 2-fluorophenyl derivatives induce conformational rigidity via intramolecular N–H⋯N bonds, enhancing crystallinity and stability .

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